REACTION_CXSMILES
|
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[Br:12]Br.Br>C(O)C>[CH3:8][C:6]1([CH3:7])[C:2]2([CH3:1])[C:10]([CH:9]([Br:12])[CH:5]1[CH2:4][CH2:3]2)=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
D-camphor
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@@H](C1(C)C)CC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
d-camphor
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@@H](C1(C)C)CC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
230 mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the liquified reaction mixture
|
Type
|
CUSTOM
|
Details
|
by bubbling
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into ice water (3 liters)
|
Reaction Time |
3 h |
Name
|
d-3-bromocamphor
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(=O)C2Br)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 302 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[Br:12]Br.Br>C(O)C>[CH3:8][C:6]1([CH3:7])[C:2]2([CH3:1])[C:10]([CH:9]([Br:12])[CH:5]1[CH2:4][CH2:3]2)=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
D-camphor
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@@H](C1(C)C)CC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
d-camphor
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@@H](C1(C)C)CC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
230 mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the liquified reaction mixture
|
Type
|
CUSTOM
|
Details
|
by bubbling
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into ice water (3 liters)
|
Reaction Time |
3 h |
Name
|
d-3-bromocamphor
|
Type
|
product
|
Smiles
|
CC1(C2CCC1(C(=O)C2Br)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 302 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |